

N6-Carboxymethyl-ATP: A Technical Guide to its Mechanism of Action

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Carboxymethyl-ATP is a synthetic analog of adenosine triphosphate (ATP) characterized by the substitution of a carboxymethyl group at the N6 position of the adenine base. This modification positions it within the broad class of N6-substituted purine nucleotides, which are invaluable tools in biochemical and pharmacological research. These analogs have been instrumental in elucidating the function of ATP-dependent enzymes, developing selective inhibitors, and probing the structural requirements of nucleotide-binding sites. This technical guide provides a comprehensive overview of the putative mechanism of action of N6-Carboxymethyl-ATP, drawing upon data from closely related N6-modified ATP analogs. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and for professionals in drug development exploring novel therapeutic strategies.

Core Mechanism of Action: Interaction with ATP-Binding Proteins

The primary mechanism of action of **N6-Carboxymethyl-ATP**, like other ATP analogs, is its interaction with proteins that bind ATP. These proteins primarily include kinases and ATPases. The introduction of the carboxymethyl group at the N6 position can modulate the binding affinity and the subsequent catalytic activity of these enzymes.



Interaction with Kinases

Kinases are a major class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. The N6 position of the adenine ring is located within the ATP-binding pocket of most kinases and modifications at this site can have significant effects on binding and catalysis.

Studies on closely related N6-substituted ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, have revealed several key aspects of their interaction with kinases:

- Substrate Activity: Some N6-modified ATP analogs can act as phosphate donors for certain kinases. For instance, N6-methyl-ATP has been shown to support the phosphorylation reaction mediated by GSK3β[1]. This suggests that N6-Carboxymethyl-ATP may also serve as a substrate for a subset of kinases, enabling the transfer of its gamma-phosphate to their respective substrates.
- Altered Binding Affinity: The bulky and charged nature of the carboxymethyl group is
 expected to alter the binding affinity of N6-Carboxymethyl-ATP for the ATP-binding pocket
 of kinases compared to native ATP. The specific effect, whether an increase or decrease in
 affinity, will depend on the topology and amino acid composition of the individual kinase's
 active site.
- Selective Inhibition: Modifications at the N6 position have been exploited to create selective
 inhibitors for specific kinases. Often, wild-type kinases show reduced affinity for bulky N6substituted ATP analogs, a property that has been leveraged in chemical genetics to study
 the function of engineered kinases with modified ATP-binding pockets that readily accept
 these analogs[2]. It is plausible that N6-Carboxymethyl-ATP could exhibit selective
 inhibitory activity against certain kinases.
- Coenzymic Activity: A structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, has
 been shown to retain significant coenzymic activity with hexokinase, with an activity of 88%
 relative to ATP. This provides strong evidence that N6-Carboxymethyl-ATP is likely to be an
 active ATP analog for at least some kinases.

Interaction with ATPases

ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases energy to drive various cellular processes. The interaction of N6-modified



ATP analogs with ATPases has also been investigated.

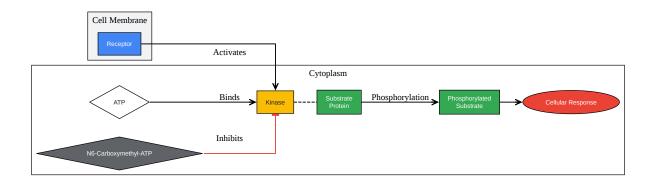
• Inhibition of ATPase Activity: N6-substituted ATP analogs have been shown to inhibit the ATPase activity of certain enzymes. For example, various N6-alkyl and N6-aryl ATP analogs can inhibit the hydrolysis of ATP by myosin-I. This suggests that N6-Carboxymethyl-ATP could function as an inhibitor of specific ATPases. The negatively charged carboxymethyl group may influence interactions within the nucleotide-binding site, preventing the proper conformational changes required for hydrolysis.

Signaling Pathways

Based on the interactions of related N6-substituted adenosine analogs with various protein targets, **N6-Carboxymethyl-ATP** could potentially modulate several signaling pathways. For example, N6-substituted adenosine analogues have been identified as inhibitors of the JAK2/STAT3 signaling pathway, which is crucial in cancer cell signaling[3]. While these were not ATP analogs, it highlights that the N6-modified adenine scaffold can be a pharmacophore for targeting key signaling molecules.

If **N6-Carboxymethyl-ATP** is found to selectively inhibit a particular kinase, it would consequently modulate the downstream signaling cascade regulated by that kinase. A hypothetical signaling pathway diagram illustrating the potential inhibitory effect of **N6-Carboxymethyl-ATP** on a generic kinase pathway is presented below.





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Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by **N6-Carboxymethyl-ATP**.

Data Presentation: Quantitative Analysis of N6-Substituted ATP Analogs

Due to the lack of specific quantitative data for **N6-Carboxymethyl-ATP** in the current literature, the following tables summarize data for closely related N6-modified ATP analogs to provide a comparative context for its potential activity.

Table 1: Coenzymic Activity of N6-Substituted ATP Analogs with Kinases



ATP Analog	Kinase	Relative Activity (% of ATP)	Reference
N6-Methyl-ATP	GSK3β	Supported Phosphorylation	[1]
N6-[(2- carboxyethyl)thiometh yl]-ATP	Hexokinase	88	
N6,N6-bis[(2- carboxyethyl)thiometh yl]-ATP	Hexokinase	60	_

Table 2: Kinetic Data for N6-Substituted ATP Analogs with Kinases

ATP Analog	Kinase	КМ (µМ)	kcat/KM (min- 1M-1)	Reference
N6-(benzyl)-ATP	v-Src (T338G)	-	-	[4]
ATP	CDK2 (F80G)/E	530	5.0 x 104	[4]

Note: A comprehensive understanding of enzyme kinetics involves differentiating between several key parameters:

- Kd (Dissociation Constant): A measure of the affinity of a ligand for a protein. A lower Kd indicates a higher binding affinity.
- Ki (Inhibition Constant): The dissociation constant for the binding of an inhibitor to an enzyme. It is a measure of the inhibitor's potency.
- IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under a specific set of experimental conditions. The IC50 value is dependent on the substrate concentration.
- Cheng-Prusoff Equation: This equation is often used to convert an experimentally determined IC50 value to a Ki value, which is a more fundamental measure of inhibitor



potency. The equation for a competitive inhibitor is: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of **N6-Carboxymethyl-ATP**. The following are representative protocols for key experiments, adapted from studies on related ATP analogs.

In Vitro Kinase Assay

This assay determines if **N6-Carboxymethyl-ATP** can act as a phosphate donor for a specific kinase.

Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
- Enzyme and Substrate: Add the purified kinase of interest and its specific substrate (peptide or protein) to the reaction mixture.
- Initiation of Reaction: Initiate the reaction by adding a defined concentration of N6 Carboxymethyl-ATP. A parallel reaction with ATP should be run as a positive control.
- Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
- Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 3% phosphoric acid or by heating).
- Detection of Phosphorylation: Quantify the phosphorylation of the substrate. This can be done using various methods:
 - Radiolabeling: Use [γ-32P]-**N6-Carboxymethyl-ATP** (if available) and detect the incorporation of 32P into the substrate by autoradiography or scintillation counting.



- Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate and detect it via Western blotting or ELISA.
- Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to identify and quantify the phosphorylated substrate.

ATPase Activity Assay

This assay measures the ability of **N6-Carboxymethyl-ATP** to be hydrolyzed by an ATPase or its potential to inhibit the hydrolysis of ATP.

Protocol:

- Reaction Buffer: Prepare a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT).
- Enzyme: Add the purified ATPase to the reaction buffer.
- Substrate/Inhibitor Addition:
 - To test for hydrolysis: Add N6-Carboxymethyl-ATP as the substrate.
 - To test for inhibition: Add a fixed concentration of ATP as the substrate, along with varying concentrations of N6-Carboxymethyl-ATP.
- Incubation: Incubate at the enzyme's optimal temperature for a set time.
- Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released. A common method is the Malachite Green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.

Competitive Binding Assay

This assay can be used to determine the binding affinity of **N6-Carboxymethyl-ATP** to an ATP-binding protein.

Protocol:

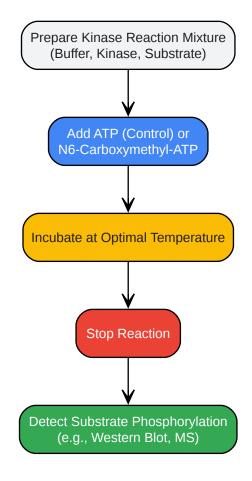


- Labeled Ligand: Use a labeled (e.g., fluorescent or radioactive) ATP analog with known binding characteristics for the protein of interest.
- Incubation: Incubate the protein with a fixed concentration of the labeled ligand and varying concentrations of unlabeled N6-Carboxymethyl-ATP.
- Equilibration: Allow the binding reaction to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the protein-ligand complexes from the unbound labeled ligand (e.g., using filter binding assays or size-exclusion chromatography).
- Quantification: Quantify the amount of bound labeled ligand.
- Data Analysis: Plot the amount of bound labeled ligand as a function of the N6-Carboxymethyl-ATP concentration. The IC50 value (the concentration of N6-Carboxymethyl-ATP that displaces 50% of the labeled ligand) can be determined and used to calculate the Ki.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies.





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Caption: A generalized workflow for an in vitro kinase assay.

Conclusion

N6-Carboxymethyl-ATP is a promising tool for the study of ATP-dependent enzymes. Based on the behavior of structurally related N6-substituted ATP analogs, it is likely to exhibit a range of activities, including serving as a substrate for some kinases, inhibiting others, and potentially modulating the activity of ATPases. Its unique carboxymethyl group offers possibilities for altered binding affinities and selectivities compared to other N6-modifications. The experimental protocols and workflows provided in this guide offer a starting point for the detailed characterization of the mechanism of action of **N6-Carboxymethyl-ATP**. Further empirical studies are essential to fully elucidate its specific molecular targets and its effects on cellular signaling pathways, which will ultimately determine its utility as a research tool and its potential for therapeutic development.



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